molecular formula C16H22O7 B1265307 (3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one

(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one

Cat. No. B1265307
M. Wt: 326.34 g/mol
InChI Key: YVVVQBLWJYKSII-ZDSQKVDBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one is a hydroxybenzoic acid. It has a role as a metabolite.

Scientific Research Applications

Synthesis and Structure Elucidation

  • The compound has been a subject in the field of synthetic chemistry, particularly in the synthesis of complex molecules. Kumaraswamy et al. (2014) achieved the total synthesis of related isochromanone compounds, highlighting key reactions such as catalytic enantioselective asymmetric epoxidation and an Alder–Rickert reaction for constructing the substituted phenyl ring (Kumaraswamy et al., 2014).

Pharmaceutical Research

  • Research has shown that similar compounds play a role in pharmaceutical sciences. Thaisrivongs et al. (1987) describe the synthesis of angiotensinogen analogues containing an isochroman-1-one structure, demonstrating potent inhibitors of human plasma renin (Thaisrivongs et al., 1987).

Antioxidant Properties

  • Manfredini et al. (2000) designed molecular combinations of antioxidants, including isochroman-1-one derivatives, that exhibited significant radical scavenging activities, suggesting their potential use as therapeutic agents in free radical damage-related pathologies (Manfredini et al., 2000).

Biological Activity

  • Giles et al. (1996) investigated stereoselective isomerizations leading to compounds with the isochroman-1-one core, highlighting the relevance of such transformations in biological systems (Giles et al., 1996).
  • Oliveira et al. (2011) isolated dihydroisocoumarin derivatives from endophytic fungi, demonstrating their antifungal and acetylcholinesterase inhibitory activities, a testament to the biological potential of such compounds (Oliveira et al., 2011).

properties

Product Name

(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one

Molecular Formula

C16H22O7

Molecular Weight

326.34 g/mol

IUPAC Name

(3R,4R)-4,8-dihydroxy-3-[(2R)-2-hydroxypentyl]-6,7-dimethoxy-3,4-dihydroisochromen-1-one

InChI

InChI=1S/C16H22O7/c1-4-5-8(17)6-10-13(18)9-7-11(21-2)15(22-3)14(19)12(9)16(20)23-10/h7-8,10,13,17-19H,4-6H2,1-3H3/t8-,10-,13-/m1/s1

InChI Key

YVVVQBLWJYKSII-ZDSQKVDBSA-N

Isomeric SMILES

CCC[C@H](C[C@@H]1[C@@H](C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O

Canonical SMILES

CCCC(CC1C(C2=CC(=C(C(=C2C(=O)O1)O)OC)OC)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
Reactant of Route 2
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
Reactant of Route 3
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
Reactant of Route 4
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
Reactant of Route 5
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one
Reactant of Route 6
Reactant of Route 6
(3R,4R)-4,8-dihydroxy-3-((R)-2-hydroxypentyl)-6,7-dimethoxyisochroman-1-one

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